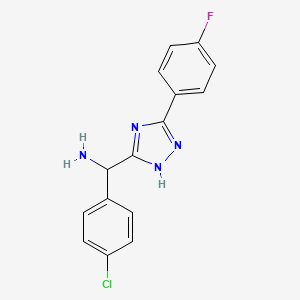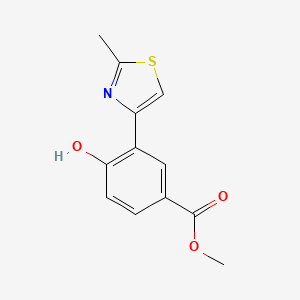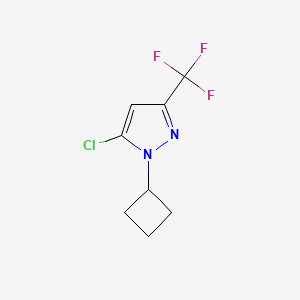![molecular formula C13H9BrN2 B11796160 2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)
2-Bromo-5-phenyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a phenyl group in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-phenyl-1H-benzo[d]imidazole can be achieved through several methods. One common method involves the cyclization of o-phenylenediamine with a brominated aromatic aldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Another method involves the use of palladium-catalyzed N-arylation and copper-catalyzed C-H functionalization/C-N bond formation. This one-pot synthesis starts from N-phenylbenzimidamides and iodobenzenes or bromobenzenes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzimidazoles can be formed.
Oxidation Products: N-oxides of benzimidazole derivatives.
Reduction Products: Dehalogenated benzimidazole derivatives.
Applications De Recherche Scientifique
2-Bromo-5-phenyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-phenyl-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The presence of the bromine atom and phenyl group enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
2-Bromo-5-phenyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Bromo-1H-benzimidazole: Lacks the phenyl group, which may affect its binding affinity and specificity.
5-Phenyl-1H-benzo[d]imidazole:
The uniqueness of this compound lies in the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H9BrN2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
2-bromo-6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H9BrN2/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
Clé InChI |
LQXLOMLTUDALGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)










